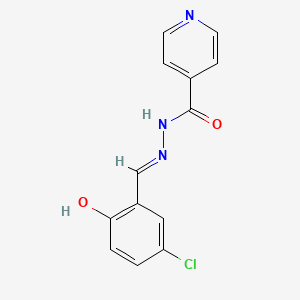

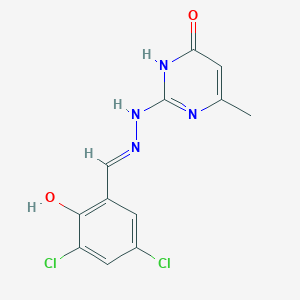

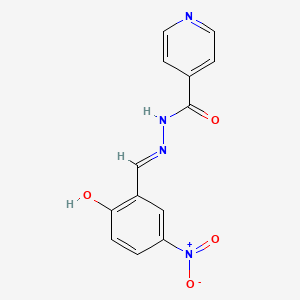

N'-(5-chloro-2-hydroxybenzylidene)isonicotinohydrazide

Overview

Description

“N’-(5-chloro-2-hydroxybenzylidene)isonicotinohydrazide” is a chemical compound with the molecular formula C13H10ClN3O2 . It belongs to the class of hydrazone compounds, which have been shown to exhibit various biological activities such as antibacterial, antifungal, anticonvulsant, anti-inflammatory, antimalarial, analgesic, antiplatelets, and antitumor activities .

Synthesis Analysis

The compound has been synthesized by the condensation reaction of equimolar quantities of 4-dimethylaminobenzohydrazide with 5-chlorosalicylaldehyde . The yield of the synthesis was reported to be 91% .Molecular Structure Analysis

The structure of the compound has been elucidated using various techniques such as 1H NMR, 13C NMR, COSY, HSQC, CHN analyzer, ESI mass spectrometry, and IR . The crystal structure of a related compound, N′,N″,2-tris((E)-5-chloro-2-hydroxybenzylidene)hydrazine-1-carbohydrazonhydrazide hydrochloride – methanol (1/3), has been reported .Physical and Chemical Properties Analysis

The compound has a molecular weight of 275.690 Da . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved information.Scientific Research Applications

Antibacterial Studies

N'-(5-chloro-2-hydroxybenzylidene)isonicotinohydrazide and its derivatives have been explored for their antibacterial properties. Research by Sedaghat et al. (2014) synthesized diorganotin(IV) complexes with isonicotinoyl hydrazone derivatives and evaluated their in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria. These complexes exhibited significant antibacterial activities, indicating potential applications in this field (Sedaghat et al., 2014).

Antimicrobial and Catalytic Properties

The compound and its derivatives have also been investigated for their antimicrobial and catalytic properties. Yang et al. (2011) synthesized hydrazone compounds, including N'-(5-chloro-2-hydroxybenzylidene)-4-dimethylaminobenzohydrazide, and analyzed their crystal structures. These compounds demonstrated potential as antimicrobial agents and catalysts for certain chemical reactions (Yang, 2011).

Supramolecular Synthesis

Lemmerer (2012) researched the co-crystallization of isoniazid (a related molecule to this compound) with other compounds. This study highlighted the molecule's potential in supramolecular synthesis, which could lead to modified biological activity and potential pharmaceutical applications (Lemmerer, 2012).

Anti-diabetic Activity

Research by Karrouchi et al. (2020) focused on the anti-diabetic activity of a synthesized compound, (E)-N’-(5-bromo-2-hydroxybenzylidene)isonicotinohydrazide. This study included molecular docking studies to evaluate the compound's interaction with relevant enzymes, revealing its potential in the treatment of diabetes (Karrouchi et al., 2020).

Corrosion Inhibition Properties

This compound and its derivatives have been studied for their corrosion inhibition properties, particularly in protecting metals like steel in acidic environments.

Corrosion Inhibition in Acidic Solutions : A study by Iroha and Dueke‑Eze (2021) highlighted the effectiveness of isonicotinohydrazide-based Schiff bases, including N-(2-hydroxybenzylidene)isonicotinohydrazide, as eco-friendly corrosion inhibitors for pipeline steel in acidic cleaning solutions. Their research demonstrated significant corrosion inhibition, making these compounds potentially valuable in industrial applications where acid corrosion is a concern (Iroha & Dueke‑Eze, 2021).

Electrochemical and Density Functional Theory Studies : Chaouiki et al. (2019) explored a benzohydrazide derivative, closely related to this compound, for its inhibitory effect on carbon steel corrosion. Their comprehensive study encompassed electrochemical methods, density functional theory (DFT), and Monte Carlo simulations, confirming the compound's efficacy as a corrosion inhibitor (Chaouiki et al., 2019).

Schiff Base Derivatives as Inhibitors : Research on Schiff base derivatives, which include structures similar to this compound, has shown their potential as corrosion inhibitors. These compounds have been proven to effectively protect metal surfaces, particularly in harsh acidic environments, by forming a protective layer and reducing the rate of metal dissolution (Shanbhag et al., 2008).

Adsorption and Protection Mechanisms : Studies also focus on the adsorption behavior and protection mechanisms of these compounds on metal surfaces. They often adhere to the Langmuir adsorption isotherm, indicating a strong and efficient binding to the metal surface, which is crucial for effective corrosion inhibition (Saha et al., 2015).

Properties

IUPAC Name |

N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3O2/c14-11-1-2-12(18)10(7-11)8-16-17-13(19)9-3-5-15-6-4-9/h1-8,18H,(H,17,19)/b16-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBMCOYHOYXSRDF-LZYBPNLTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C=NNC(=O)C2=CC=NC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)/C=N/NC(=O)C2=CC=NC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80419893 | |

| Record name | SCHEMBL2995830 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80419893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26661336 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

732-92-3 | |

| Record name | SCHEMBL2995830 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80419893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-hydroxy-3-methylphenyl)ethanone [6-(4-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]hydrazone](/img/structure/B3723130.png)

![4-bromobenzaldehyde [4-(2-hydroxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B3723165.png)

![5-(5-{2-[amino(nitroimino)methyl]carbonohydrazonoyl}-2-furyl)-2-hydroxybenzoic acid](/img/structure/B3723180.png)

![3,4-dichloro-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B3723201.png)

![N-(4-chloro-2-methylphenyl)-4-{2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}-4-oxobutanamide](/img/structure/B3723208.png)